1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine
Overview
Description
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a cyclopropane ring attached to a pyridine ring substituted with a bromine atom and a methyl group.
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine typically involves the Suzuki cross-coupling reaction. This reaction is carried out using 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with various arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is performed in a solvent mixture of 1,4-dioxane and water at temperatures between 85°C to 95°C .
Chemical Reactions Analysis
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as 1,4-dioxane and water . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
2-Amino-3-bromo-5-methylpyridine: This compound shares a similar pyridine ring structure but lacks the cyclopropane ring.
3-Bromo-5-methoxypyridine: This compound has a methoxy group instead of a methyl group on the pyridine ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-7(10)8(12-5-6)9(11)2-3-9/h4-5H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGALJEIVPZBVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2(CC2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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